Conformational Restriction: Cyclobutane Ring Locks the Phenethylamine Backbone into a Defined cis Geometry Relative to 4-Methoxyphenethylamine
The target compound constrains the ethylamine side chain of 4-methoxyphenethylamine into a cis-cyclobutane ring, reducing the number of freely rotatable bonds from 3 (in the open-chain analog) to 1 (the aryl–cyclobutane bond). This conformational restriction is a deliberate design strategy to probe the bioactive conformation of phenethylamine ligands at aminergic receptors [1]. In the broader class of 2-phenylcyclobutylamines, this restriction resulted in a 50–75 fold reduction in LSD-like discriminative stimulus potency relative to the corresponding cyclopropylamine analogs, demonstrating that the cyclobutane scaffold imposes a distinct pharmacological profile compared to more strained or more flexible congeners [1].
| Evidence Dimension | Conformational flexibility (number of rotatable bonds) and functional consequence on LSD-like discriminative stimulus |
|---|---|
| Target Compound Data | 1 rotatable bond (aryl–cyclobutane); cis-cyclobutane scaffold associated with loss of LSD-like generalization at doses up to 20 mg/kg in the 2-phenylcyclobutylamine class [1] |
| Comparator Or Baseline | 4-Methoxyphenethylamine: 3 rotatable bonds; trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine: ED50 for LSD-like generalization; trans-cyclobutyl homologs: partial generalization at ≥5 mg/kg, ~50–75× less potent than cyclopropyl analog [1] |
| Quantified Difference | Cyclobutane scaffold reduces LSD-like discriminative stimulus potency by approximately 50–75 fold versus the cyclopropane analog [1] |
| Conditions | Rat drug discrimination assay (LSD 0.08 mg/kg ip training dose); substituted 2-phenylcyclobutylamines tested [1] |
Why This Matters
Researchers selecting a conformationally restricted phenethylamine probe for SAR studies obtain a scaffold with a defined, intermediate degree of conformational freedom—more restricted than open-chain analogs but less strained than cyclopropanes—affording a distinct pharmacological fingerprint.
- [1] Nichols, D. E.; Jadhav, K. P.; Oberlender, R. A.; Zabik, J. E.; Bossart, J. F.; Hamada, A.; Miller, D. D. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. J. Med. Chem. 1984, 27 (9), 1108–1111. View Source
